tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperazine ring, and a chlorosulfonyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-(chlorosulfonyl)phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.
Oxidation: The piperazine ring can be oxidized under specific conditions to form N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonamides or thiols.
Oxidation: Formation of N-oxides or sulfoxides.
Scientific Research Applications
Tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: Employed in the development of polymers and advanced materials due to its unique structural properties.
Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring may also contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-trifluoromethylphenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.
Properties
CAS No. |
2731014-28-9 |
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Molecular Formula |
C15H21ClN2O4S |
Molecular Weight |
360.9 |
Purity |
95 |
Origin of Product |
United States |
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